![molecular formula C29H37N5O7S B14090945 2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14090945.png)
2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid typically involves a multi-step process. The initial step often includes the formation of the imidazolidinone ring through a cyclization reaction. Subsequent steps involve the introduction of the hydroxyl and sulfanyl groups, as well as the acetylation and amidation reactions to form the final compound. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and efficient production of the compound in high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazolidinone ring may produce a more saturated ring structure.
科学的研究の応用
2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and imidazolidinone groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group may also play a role in redox reactions and cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Amino-4-methylsulfanylbutanoic acid: Shares the sulfanyl group but lacks the complex imidazolidinone and hydroxyl groups.
4-Hydroxyphenylacetic acid: Contains the hydroxyl group but lacks the imidazolidinone and sulfanyl groups.
N-Acetyl-3-phenylpropanamide: Contains the acetyl and phenyl groups but lacks the hydroxyl and sulfanyl groups.
Uniqueness
2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the imidazolidinone ring, hydroxyl group, and sulfanyl group in a single molecule allows for diverse reactivity and interactions with biological systems.
特性
分子式 |
C29H37N5O7S |
|---|---|
分子量 |
599.7 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C29H37N5O7S/c1-18-31-24(15-20-8-10-21(35)11-9-20)28(39)34(18)17-26(37)30-16-25(36)32-23(14-19-6-4-3-5-7-19)27(38)33-22(29(40)41)12-13-42-2/h3-11,18,22-24,31,35H,12-17H2,1-2H3,(H,30,37)(H,32,36)(H,33,38)(H,40,41) |
InChIキー |
GVZPFSIGGIAFFF-UHFFFAOYSA-N |
正規SMILES |
CC1NC(C(=O)N1CC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


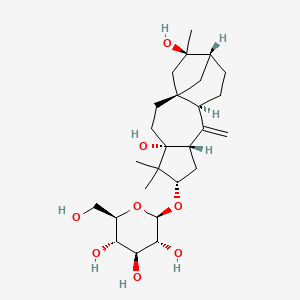
![6-(4-methylphenyl)-3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14090868.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14090893.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090899.png)
![3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
![Methyl 4-[9-(5-methyl-1,2-oxazol-3-yl)-7,10-dioxo-7,8,9,10-tetrahydrobenzo[7,8]chromeno[2,3-c]pyrrol-8-yl]benzoate](/img/structure/B14090915.png)
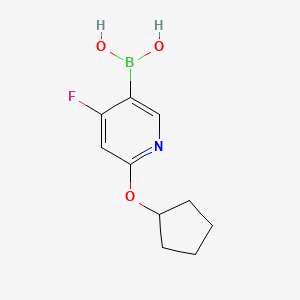
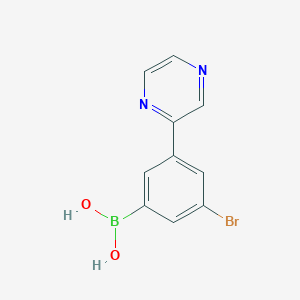
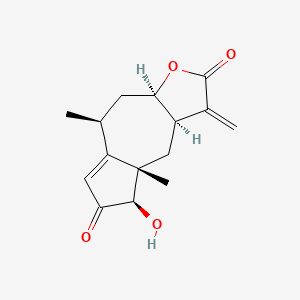
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
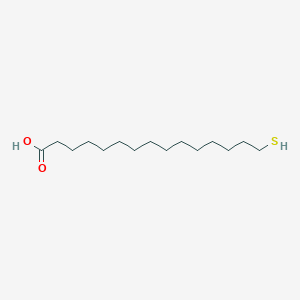
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090936.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14090938.png)
